N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide
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Overview
Description
N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a piperidinyl phenyl group, and a sulfamoyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(piperidin-1-yl)aniline with chloroacetic acid to form 2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetic acid. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the sulfonamide group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-{[4-(morpholin-1-yl)phenyl]sulfamoyl}acetamide
- N-(cyanomethyl)-2-{[4-(pyrrolidin-1-yl)phenyl]sulfamoyl}acetamide
- N-(cyanomethyl)-2-{[4-(azepan-1-yl)phenyl]sulfamoyl}acetamide
Uniqueness
N-(cyanomethyl)-2-{[4-(piperidin-1-yl)phenyl]sulfamoyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(4-piperidin-1-ylphenyl)sulfamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c16-8-9-17-15(20)12-23(21,22)18-13-4-6-14(7-5-13)19-10-2-1-3-11-19/h4-7,18H,1-3,9-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINDYXRXSVQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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